Dehydro Norketamine-d4

Description

Contextualization within Ketamine and Norketamine Metabolic Studies

Ketamine undergoes extensive metabolism in the body, primarily in the liver by cytochrome P450 (CYP) enzymes. researchgate.net The major metabolic pathway is N-demethylation, which converts ketamine into its principal active metabolite, norketamine. nih.govnih.govwikipedia.org This conversion is mainly carried out by the CYP3A4 isoenzyme, with contributions from CYP2B6 and CYP2C9. nih.gov Norketamine itself is an active compound and is further metabolized through several pathways, including hydroxylation and dehydrogenation. researchgate.netnih.gov

Dehydrogenation of norketamine results in the formation of dehydronorketamine (DHNK). jfda-online.comwikipedia.org While once thought to be an analytical artifact of high-temperature laboratory techniques, studies using lower-temperature liquid chromatography-mass spectrometry (LC-MS) have confirmed that DHNK is a true metabolite of ketamine. jfda-online.com Along with norketamine and other hydroxylated metabolites, dehydronorketamine is excreted in the urine. nih.gov Research has shown that in many cases, the concentration of DHNK in urine can be greater than that of ketamine or norketamine, making it a key target for detection in toxicological and drug monitoring analyses. jfda-online.comwikipedia.org The accurate quantification of these metabolites is essential for understanding ketamine's complete metabolic profile in clinical and forensic research. mums.ac.irmums.ac.ir

The complex metabolic cascade of ketamine necessitates precise and reliable analytical methods to distinguish between the parent drug and its various metabolites in biological samples like blood, urine, and oral fluid. mums.ac.irmums.ac.irnih.gov Advanced hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are prominently used for this purpose. mums.ac.irmums.ac.ir

Table 1: Key Properties of Dehydro Norketamine and its Deuterated Analog

| Property | Dehydro Norketamine | Dehydro Norketamine-d4 |

|---|---|---|

| Molecular Formula | C₁₂H₁₂ClNO nih.gov | C₁₂H₁₂ClNO nih.gov |

| IUPAC Name | 6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one nih.gov | 6-amino-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohex-2-en-1-one nih.gov |

| Molar Mass | 221.68 g/mol nih.gov | 225.71 g/mol nih.gov |

| PubChem CID | 162835 nih.gov | 71315329 nih.gov |

Significance of Deuterium (B1214612) Labeling in Analytical and Mechanistic Research

Deuterium labeling involves replacing hydrogen atoms in a molecule with their stable, non-radioactive isotope, deuterium (²H or D). acanthusresearch.com This substitution results in a compound that is chemically and physically very similar to its unlabeled counterpart but has a higher molecular mass. acanthusresearch.comresearchgate.net This mass difference is the key to its utility in modern analytical chemistry, especially in mass spectrometry (MS)-based methods. researchgate.netclearsynthdeutero.com

In quantitative analysis, particularly in complex biological matrices like plasma or urine, deuterated compounds serve as ideal internal standards. clearsynthdeutero.comclearsynth.comaptochem.com An internal standard is a compound with a known concentration added to a sample to aid in the quantification of a target analyte. monadlabtech.com Because a deuterated internal standard (also known as a stable isotope-labeled internal standard, or SIL-IS) has nearly identical chemical properties to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. researchgate.netaptochem.comscispace.com

The primary advantages of using a deuterated internal standard like this compound include:

Compensation for Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. clearsynth.comkcasbio.com Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, leading to more accurate quantification. clearsynth.comkcasbio.com

Correction for Procedural Variability: It accounts for variations and potential loss of the analyte during sample handling, extraction, and injection into the analytical instrument. aptochem.commonadlabtech.com

Enhanced Precision and Accuracy: By normalizing the analyte's response to that of the internal standard, SIL-IS significantly improves the precision, accuracy, and robustness of bioanalytical methods. clearsynth.comscispace.comkcasbio.com

This compound is specifically used as an internal standard for the quantification of dehydronorketamine in various research settings. researchgate.net Its use is critical in pharmacokinetic studies that trace the absorption, distribution, metabolism, and excretion (ADME) of ketamine, as well as in forensic and clinical toxicology to accurately measure metabolite levels in biological samples. jfda-online.comnih.govnih.gov The slightly higher mass of this compound allows it to be clearly distinguished from the naturally occurring dehydronorketamine by the mass spectrometer, without complicating the chromatographic separation. researchgate.net

Table 2: Common Analytical Methods for Ketamine Metabolite Detection

| Analytical Technique | Description | Common Application | References |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates chemical compounds in a gaseous state and identifies them based on their mass-to-charge ratio. | Often used for urine screening and confirmation of ketamine and its metabolites. jfda-online.com | mums.ac.ir, mums.ac.ir, jfda-online.com, researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific technique that separates compounds in a liquid phase before mass analysis. It is the prominent method for bioanalysis. | Quantification of ketamine, norketamine, and dehydronorketamine in various biological matrices including plasma, oral fluid, and human milk. nih.govnih.govwalshmedicalmedia.com | mums.ac.ir, mums.ac.ir, nih.gov, nih.gov, walshmedicalmedia.com, nih.gov |

| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | An advanced form of LC-MS/MS that uses smaller particle sizes in the column for higher resolution and faster analysis times. | Development of highly sensitive and rapid assays for simultaneous quantification of ketamine and its metabolites in samples like human milk. nih.govnih.gov | nih.gov, nih.gov |

Table 3: List of Compounds

| Compound Name |

|---|

| Dehydro Norketamine |

| This compound |

| Hydroxynorketamine |

| Ketamine |

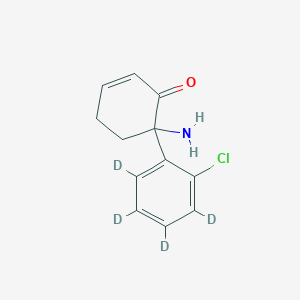

Structure

2D Structure

3D Structure

Properties

CAS No. |

1246816-68-1 |

|---|---|

Molecular Formula |

C12H12ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

6-amino-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C12H12ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-3,5-7H,4,8,14H2/i1D,2D,5D,6D |

InChI Key |

BXBPJMHHWPXBJL-NMRLXUNGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2(CCC=CC2=O)N)Cl)[2H])[2H] |

Canonical SMILES |

C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling

Chemical Synthesis of Dehydro Norketamine Precursors

The synthesis of precursors for Dehydro Norketamine-d4 typically involves the construction of the core arylcyclohexylamine structure. Common precursors include Norketamine and Dehydronorketamine itself. Synthetic strategies often begin with simpler, commercially available chemicals.

One established route to Norketamine involves the reaction of 2-chlorobenzonitrile (B47944) with the Grignard reagent derived from bromocyclopentane. thieme-connect.com The resulting imine is then subjected to rearrangement and hydrolysis to form the cyclohexanone (B45756) ring structure. An alternative approach involves the nitration of 2-chlorophenyl cyclohexanone, followed by reduction to yield Norketamine. thieme-connect.com

The synthesis of Dehydronorketamine can be achieved from Norketamine. A common method involves the bromination of Norketamine, followed by a dehydrohalogenation step to introduce the double bond in the cyclohexene (B86901) ring, yielding 5,6-didehydronorketamine (Dehydro Norketamine). thieme-connect.com Another synthetic pathway utilizes a Diels-Alder reaction to construct the substituted cyclohexane (B81311) core structure, starting from aryl acrylic esters and siloxybutadienes, which can then be modified to yield Dehydronorketamine among other analogs. chemrxiv.org

| Precursor Compound | Role in Synthesis | Common Starting Materials |

|---|---|---|

| Norketamine | Intermediate for dehydrogenation | 2-Chlorobenzonitrile, 2-Chlorophenyl cyclohexanone |

| Dehydronorketamine | Direct precursor for labeling (less common) | Norketamine |

| 2-Chlorophenyl-d4-magnesium bromide | Key deuterated starting material | Bromochlorobenzene-d4, Magnesium |

| 2-Chlorobenzonitrile | Starting material for arylcyclohexylamine core | - |

Deuterium (B1214612) Labeling Approaches for this compound

The introduction of four deuterium atoms to create this compound is a crucial step, most often accomplished by using an isotopically labeled starting material to ensure high levels of incorporation at specific positions. thieme-connect.com

The most prevalent strategy begins with commercially available bromochlorobenzene-d4, where the four hydrogen atoms on the aromatic ring have been replaced with deuterium. sigmaaldrich.comevitachem.comresearchgate.net This deuterated building block is used to prepare a deuterated Grignard reagent, 2-chlorophenyl-d4 magnesium bromide. This reagent is then reacted with a suitable cyclohexanone derivative in a key step to build the core structure. Subsequent steps, including regioselective hydroxybromination, Staudinger reduction, and dehydrohalogenation, lead to the final this compound product. researchgate.net This "bottom-up" approach ensures that the deuterium labels are incorporated early and are stable throughout the synthetic sequence.

A significant challenge in these syntheses is to prevent H/D (hydrogen/deuterium) scrambling or loss of the isotopic label during subsequent chemical transformations, particularly under acidic or basic conditions. smolecule.com Reaction conditions must be carefully controlled to maintain the isotopic purity of the final compound.

Characterization of Synthetic Products and Isotopic Purity

The definitive identification of this compound and the confirmation of its chemical and isotopic purity are essential for its use as an analytical standard. This is primarily accomplished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netup.edu.mx

Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the identity and purity of this compound. nih.govnih.gov The analysis confirms the expected mass shift of +4 mass units compared to the unlabeled compound due to the four deuterium atoms. Multiple Reaction Monitoring (MRM) is used to track specific fragmentation patterns (transitions) from the protonated molecule ([M+H]+) to characteristic product ions. The structural similarity between Norketamine and Dehydronorketamine requires careful selection of analyte-specific MS/MS transitions to avoid incorrect identification or overestimation due to isotopic overlap from the naturally occurring 37Cl isotope. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the precise location of the deuterium labels on the molecule. In ¹H NMR (proton NMR), the absence of signals in the aromatic region of the spectrum confirms that the deuterium atoms have successfully replaced the hydrogen atoms on the phenyl ring.

Isotopic Purity: Isotopic purity refers to the percentage of molecules that contain the specified number of deuterium atoms (in this case, four). High isotopic purity (typically >98% or >99%) is critical for an internal standard to ensure accurate quantification in analytical assays. smolecule.com Purification techniques like reversed-phase HPLC are employed post-synthesis to separate the desired deuterated compound from any remaining non-deuterated or partially deuterated counterparts. smolecule.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analytical Purpose |

|---|---|---|---|

| Dehydronorketamine | 222.16 | 142.0 | Quantification of the analyte. nih.gov |

| Norketamine-d4 (as IS for DHNK) | 228.2 | 129.1 | Internal standard for quantification. researchgate.netnih.gov |

| Norketamine | 224.2 | 125.1 | Quantification of the primary metabolite. nih.gov |

| Ketamine | 238.2 | 125.1 | Quantification of the parent drug. nih.gov |

Advanced Bioanalytical Methodologies Utilizing Dehydro Norketamine D4

Development of Quantitative Analytical Assays

The development of robust and sensitive quantitative analytical assays is fundamental in pharmacokinetic studies, clinical toxicology, and forensic analysis. Dehydro norketamine-d4 is instrumental in these methodologies, ensuring accuracy and reproducibility.

Mass Spectrometry-Based Techniques (e.g., LC-MS/MS, GC-MS, UPLC-MS/MS)

Mass spectrometry coupled with chromatographic separation is the gold standard for the quantitative analysis of ketamine and its metabolites. nih.gov Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer high selectivity and sensitivity. researchgate.netnih.govnih.gov

In these methods, this compound is often used as an internal standard. evitachem.com For instance, a UPLC-MS/MS method was developed for the simultaneous quantitation of ketamine, norketamine, and dehydronorketamine in human milk, employing ketamine-d4 and norketamine-d4 as internal standards. nih.gov Similarly, GC-MS methods have been established for the analysis of ketamine and its major metabolites, norketamine and dehydronorketamine, often involving chemical derivatization to improve chromatographic properties and detection sensitivity. researchgate.netnih.gov Pentafluorobenzoyl-derivatives, for example, have been shown to provide excellent performance characteristics in GC-MS analysis. nih.gov

| Technique | Analytes | Internal Standard(s) | Matrix | Key Findings | Reference |

|---|---|---|---|---|---|

| UPLC-MS/MS | Ketamine, Norketamine, Dehydronorketamine | Ketamine-d4, Norketamine-d4 | Human Milk | Developed a highly specific, reproducible, and sensitive assay. | nih.gov |

| LC-MS/MS | Ketamine, Norketamine, Dehydronorketamine, Hydroxynorketamine | Not specified | Human Plasma | Established a robust and efficient method for achiral quantification. | researchgate.netnih.gov |

| GC-MS | Ketamine, Norketamine, Dehydronorketamine | Deuterated analogs | Urine | Evaluated different derivatization groups, with pentafluorobenzoyl derivatives showing the best performance. | researchgate.netnih.gov |

| LC-MS/MS | Ketamine, Norketamine, Dehydronorketamine, Hydroxynorketamine | Norketamine-d4 | Human Plasma | Optimized and validated a bioanalytical method based on Green Analytical Chemistry principles. | walshmedicalmedia.com |

Chromatographic Separation Systems (e.g., HPLC, UPLC, GC)

The choice of chromatographic system is critical for resolving the analytes of interest from endogenous matrix components. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are widely used for the separation of ketamine and its metabolites. nih.gov

UPLC systems, with their smaller particle size columns, offer higher resolution and faster analysis times compared to traditional HPLC. nih.gov For example, an Acquity UPLC BEH RP18 column has been successfully used for the separation of ketamine, norketamine, and dehydronorketamine. nih.gov In GC-MS analysis, the choice of column and derivatization agent is crucial for achieving optimal separation and peak shape. researchgate.netnih.gov

Enantioselective Analytical Approaches (e.g., CE-MS)

Ketamine is a chiral compound, and its enantiomers can exhibit different pharmacological and pharmacokinetic properties. Therefore, enantioselective analytical methods are essential for stereospecific studies. Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a powerful technique for the chiral separation of ketamine and its metabolites. nih.govd-nb.info

One study utilized highly sulfated γ-cyclodextrin as a chiral selector in CE-MS to achieve the enantioselective analysis of hydroxynorketamine stereoisomers. nih.gov This method was also capable of screening for other metabolites, including norketamine and dehydronorketamine, in urine samples. nih.gov

Method Validation Parameters in Bioanalytical Chemistry

The validation of bioanalytical methods is crucial to ensure the reliability and reproducibility of the obtained data. walshmedicalmedia.com Key validation parameters include linearity, calibration range, accuracy, precision, selectivity, and stability. researchgate.netnih.gov

Linearity and Calibration Range Determination

Linearity demonstrates the direct proportionality between the instrument response and the concentration of the analyte over a specific range. The calibration range is the range of concentrations, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), over which the method is shown to be linear, accurate, and precise.

For the analysis of ketamine and its metabolites, calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied, and the correlation coefficient (r²) is used to assess the linearity. An r² value greater than 0.99 is generally considered acceptable. researchgate.net

Several studies have reported the linearity and calibration ranges for the quantification of dehydronorketamine and other related compounds using methods that could employ this compound as an internal standard.

| Technique | Matrix | Analyte | Calibration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|---|

| UPLC-MS/MS | Human Milk | Dehydronorketamine | 0.1–10 ng/mL | 0.998 | nih.gov |

| LC-MS/MS | Human Plasma | Dehydronorketamine (DHNK) | 0.25–100 ng/mL | > 0.998 | nih.govnih.gov |

| GC-MS | Urine | Dehydronorketamine (DHNK) | 20–2000 ng/mL | 0.999 | researchgate.net |

Detection and Quantitation Limits

The sensitivity of an analytical method is defined by its detection and quantitation limits. For Dehydro Norketamine, various advanced chromatographic techniques have established low limits of detection (LOD) and lower limits of quantitation (LLOQ), enabling the measurement of trace concentrations in biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have demonstrated high sensitivity. One such method established a linear quantification range of 0.25–100 ng/mL for Dehydro Norketamine (DHNK) in human plasma, with an LLOQ of 0.25 ng/mL. nih.govresearchgate.net Another Ultra High-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS/MS) assay developed for human milk analysis showed a linear range of 0.1–10 ng/mL for Dehydro Norketamine. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been utilized, achieving an LOD between 0.5-1.0 ng/mL and an LOQ between 1.5-3.0 ng/mL for Dehydro Norketamine in urine after derivatization. researchgate.net A separate GC-MS method reported a specific LOD of 1.7 ng/mL for Dehydro Norketamine. researchgate.net

Table 1: Detection and Quantitation Limits for Dehydro Norketamine

| Analytical Method | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Linear Range (ng/mL) |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 0.25 | - | 0.25 - 100 |

| UPLC-MS/MS | Human Milk | 0.1 | - | 0.1 - 10 |

| GC-MS | Urine | 1.5 - 3.0 | 0.5 - 1.0 | 20 - 2000 |

Extraction Recovery and Matrix Effects

The efficiency of extracting Dehydro Norketamine from biological samples and the influence of the sample matrix are critical parameters for accurate quantification.

Using a simple protein precipitation method on human milk samples, high analyte recovery was achieved, ranging from 94.8% to 116.6%. nih.gov The matrix effect for Dehydro Norketamine was minimal, with responses between 105% and 111.2%. nih.gov In contrast, a study using protein precipitation for human plasma reported a moderately lower recovery of 75.2% for DHNK and noted a consistent ion suppression, with a mean matrix effect of 83.9%. nih.gov

Table 2: Extraction Recovery and Matrix Effects for Dehydro Norketamine

| Extraction Method | Matrix | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Protein Precipitation | Human Milk | 94.8 - 116.6 | 105 - 111.2 |

| Protein Precipitation | Human Plasma | 75.2 | 83.9 (Ion Suppression) |

| Solid-Phase Extraction | Urine | 82.2 - 93.4 | - |

Analytical Precision and Accuracy

The reliability of a bioanalytical method is determined by its precision and accuracy. Precision, often expressed as the coefficient of variation (%CV), measures the closeness of repeated measurements, while accuracy reflects how close the measurement is to the true value.

For an LC-MS/MS method analyzing human plasma, the inter-assay accuracy for DHNK ranged from 89.8% to 109.3%, with precision (%CV) between 3.1% and 15.8%. nih.gov A GC-MS method for urine analysis demonstrated high precision, with intra- and inter-day run deviations smaller than 5.0%. researchgate.net Another high-performance liquid chromatography (HPLC) method reported interday CVs for all analyzed compounds, including Dehydro Norketamine, to be between 3.1% and 10.2%. researchgate.net UPLC-MS/MS methods have also been validated with acceptable intra-day and inter-day accuracy and precision. nih.govnih.gov

Table 3: Analytical Precision and Accuracy for Dehydro Norketamine

| Analytical Method | Matrix | Accuracy (%) | Precision (%CV) |

|---|---|---|---|

| LC-MS/MS | Human Plasma | 89.8 - 109.3 | 3.1 - 15.8 (Inter-assay) |

| GC-MS | Urine | - | < 5.0 (Intra- & Inter-day) |

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is essential to remove interferences and isolate analytes from complex biological matrices prior to analysis. The choice of technique depends on the analyte's properties, the matrix, and the desired sensitivity. For Dehydro Norketamine and its related compounds, several techniques are commonly employed.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique that separates components of a mixture according to their physical and chemical properties. For the analysis of Dehydro Norketamine in urine, samples are passed through an SPE cartridge. researchgate.net The analyte and its internal standard, such as a deuterated analogue, are retained on the solid phase material while interfering compounds are washed away. researchgate.net The purified analytes are then eluted with a suitable solvent before being injected into the analytical instrument. researchgate.net This technique has been successfully used to extract Ketamine and its metabolites from plasma and urine, providing clean extracts and reducing ion suppression in mass spectrometry. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids. In the analysis of plasma, LLE has been performed using a mixture of dichloromethane (B109758) and ethyl acetate (B1210297), followed by an acidic back-extraction to isolate the analytes. researchgate.net This method effectively separates Dehydro Norketamine from plasma components. researchgate.net Studies have shown that a combination of dichloromethane and ethyl acetate as the organic solvent can yield high recovery rates. walshmedicalmedia.com

Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample preparation, particularly for plasma and milk. scilit.com In this technique, a water-miscible organic solvent, such as acetonitrile, is added to the biological sample. nih.gov This causes proteins to denature and precipitate out of the solution. After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte of interest, Dehydro Norketamine, is collected for analysis. nih.gov This streamlined protocol is well-suited for high-throughput clinical and forensic investigations. nih.govscilit.com It has been effectively applied to both human plasma and human milk samples for the simultaneous quantification of Ketamine and its metabolites. nih.govnih.govnih.gov

Elucidation of Metabolic Pathways and Biotransformation Preclinical and in Vitro Focus

Identification of Dehydro Norketamine as a Secondary Metabolite

Dehydro norketamine (DHNK) is recognized as a minor but important secondary metabolite of ketamine. wikipedia.orgcerilliant.comsigmaaldrich.com It is formed from the primary metabolite, norketamine, through a dehydrogenation process. wikipedia.org The metabolic cascade begins with the N-demethylation of ketamine to norketamine, which is then further metabolized to various compounds, including dehydro norketamine. mdpi.comdiva-portal.orgnih.gov

The identification of dehydro norketamine has been facilitated by advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In vitro studies using human liver microsomes have been instrumental in identifying dehydro norketamine as a product of ketamine metabolism. nih.gov These studies have also utilized deuterated analogs, such as dehydro norketamine-d4, to aid in the precise identification and quantification of metabolites. nih.gov The presence of dehydro norketamine has been confirmed in various biological matrices, including plasma and urine, following ketamine administration in both preclinical models and humans. nih.govscispace.comscispace.com

It is important to note that some early research suggested that 5,6-dehydronorketamine might be a methodological artifact rather than a true biotransformation product in mammalian systems. researchgate.netcapes.gov.br However, subsequent and more advanced studies have consistently identified it as a genuine metabolite. wikipedia.orgnih.govnih.gov

Enzymatic Mechanisms of Formation: Dehydrogenation and Hydroxylation Pathways

The formation of dehydro norketamine from norketamine is primarily an enzymatic process involving dehydrogenation. mdpi.com This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2B6 being a key player in this transformation. mdpi.com

The metabolic pathway can be summarized as follows:

N-demethylation: Ketamine is first metabolized to norketamine.

Dehydrogenation: Norketamine then undergoes dehydrogenation to form dehydro norketamine. mdpi.com

In Vitro Studies Using Microsomal Preparations (e.g., Liver Microsomes)

In vitro studies utilizing microsomal preparations, particularly from the liver, have been fundamental in elucidating the metabolic fate of ketamine and its metabolites, including dehydro norketamine. nih.govresearchgate.net Human liver microsomes (HLMs) are a standard tool for mimicking in vivo metabolism and have been successfully used to produce dehydro norketamine from ketamine and norketamine substrates. nih.gov

These studies have demonstrated that the N-demethylation of ketamine is a primary step, followed by the formation of various metabolites. nih.gov The use of deuterated substrates, such as ketamine-d4 and norketamine-d4, in these microsomal incubations has been crucial for creating stable isotope-labeled metabolites, which aids in their identification and differentiation from endogenous compounds. nih.gov

Research using rat liver microsomes has also contributed significantly to our understanding of these pathways. researchgate.netcapes.gov.br These studies have identified multiple metabolites resulting from alicyclic ring hydroxylation of both ketamine and norketamine. researchgate.netcapes.gov.br

Interestingly, in vitro studies have also investigated the potential for further metabolism of dehydro norketamine. For instance, incubation of dehydro norketamine with equine liver microsomes did not show any evidence of glucuronidation, a common phase II metabolic reaction. nih.gov

Species-Specific Metabolic Investigations in Preclinical Models

Preclinical studies in various animal models have revealed species-specific differences in the metabolism of ketamine and the formation of dehydro norketamine. These investigations are vital for extrapolating findings to human metabolism.

In rats , studies have characterized the pharmacokinetic profile of ketamine and its metabolites, including dehydro norketamine, in both plasma and brain samples. celonpharma.com These studies have employed techniques like LC-MS/MS for the stereoselective quantification of these compounds. celonpharma.com A pharmacokinetic model in rats has been developed to describe the metabolism of ketamine to norketamine, hydroxynorketamine, and dehydro norketamine. researchgate.net

In horses , ketamine undergoes rapid biotransformation, with norketamine, hydroxynorketamine, and 5,6-dehydronorketamine being identified as major terminal metabolites. uu.nl Analysis of equine urine has been used to study the metabolites, including dehydro norketamine. nih.govnih.gov

Comparative studies using liver microsomes from different species, including canines and humans, have also highlighted species-specific variations in metabolic pathways. nih.gov For example, N-glucuronidation of norketamine was observed with equine liver microsomes but not with canine or human liver microsomes under the tested conditions. nih.gov These differences underscore the importance of conducting species-specific metabolic investigations to accurately predict the metabolic profile of drugs in different organisms.

Pharmacokinetic Research Applications in Preclinical Models

Utilization of Dehydro Norketamine-d4 in Pharmacokinetic Profiling

This compound is primarily employed as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of dehydro norketamine and other ketamine metabolites. The use of a deuterated standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of pharmacokinetic data.

In preclinical studies, this stable isotope-labeled compound is introduced into biological matrices, such as plasma and tissue homogenates, at a known concentration. Its consistent behavior with the non-labeled analyte during extraction and analysis allows for reliable quantification. This approach has been fundamental in developing and validating sensitive assays to measure low concentrations of ketamine and its metabolites, which is essential for detailed pharmacokinetic modeling. nih.gov

Table 1: Analytical Methods Utilizing Deuterated Standards

| Analytical Method | Application | Advantage of Deuterated Standard |

| LC-MS/MS | Quantification of ketamine and metabolites in plasma and milk. nih.gov | High sensitivity and specificity, corrects for matrix effects. nih.gov |

| UPLC-MS/MS | Simultaneous measurement of ketamine, norketamine, and dehydro norketamine. nih.gov | Enables sharp and symmetrical peaks for optimal separation. nih.gov |

| GC-MS | Analysis of ketamine and its metabolites. | Provides broad applicability for various sample types. |

Distribution and Elimination Dynamics in Animal Systems

Preclinical studies in animal models, such as dogs, have provided insights into the distribution and elimination of ketamine and its metabolites, including dehydro norketamine. Following administration, ketamine is metabolized, and its byproducts distribute into various tissues. Studies have shown that the concentration of these metabolites, including dehydro norketamine, varies across different biological fluids and tissues. nih.gov For instance, in dogs, the concentration of ketamine in cerebrospinal fluid (CSF) was found to be higher than in plasma, while the concentrations of its metabolites were lower in the CSF compared to the parent drug. nih.gov

The elimination half-life of ketamine and its metabolites is a key pharmacokinetic parameter. In dogs, the elimination half-life of ketamine was similar in both plasma and CSF. nih.gov The apparent formation rate constant of norketamine was observed to be greater than that of dehydro norketamine, indicating a slower formation of the latter. nih.gov Furthermore, specific distribution patterns have been observed, with dehydro norketamine showing a higher concentration in the kidney, while ketamine and norketamine are found more in the brainstem and cerebellum, respectively. nih.gov

Interplay with Other Ketamine Metabolites in Preclinical Pharmacokinetic Models

The pharmacokinetics of ketamine are complex due to its extensive metabolism into several compounds, including norketamine, hydroxynorketamine, and dehydro norketamine. nih.gov Understanding the interplay between these metabolites is crucial for a complete pharmacokinetic profile. This compound, as an internal standard, aids in the simultaneous quantification of these metabolites, allowing researchers to study their formation and elimination kinetics. nih.gov

Preclinical models have demonstrated that the metabolic pathways of ketamine can influence the concentrations of its various metabolites. For example, the N-demethylation of ketamine to norketamine is a primary step, which is then further metabolized. cheerlab.org The use of this compound in analytical methods allows for the precise measurement of dehydro norketamine, providing data on one of the terminal metabolic routes. This information is vital for constructing comprehensive pharmacokinetic models that account for the entire metabolic cascade of ketamine. uu.nl Studies have also investigated how co-administration of other drugs might affect the metabolism of ketamine and the formation of its metabolites. uzh.chsemanticscholar.org

Population Pharmacokinetic Modeling Incorporating Dehydro Norketamine Data

Population pharmacokinetic (PopPK) modeling is a powerful tool used to understand the variability in drug concentrations among a population and to identify factors that influence this variability. nih.gov The inclusion of data on metabolites like dehydro norketamine enhances the predictive power of these models. universiteitleiden.nl By incorporating concentration data for ketamine and its major metabolites, including dehydro norketamine, researchers can develop more robust models that describe the entire pharmacokinetic profile of the drug. uu.nluniversiteitleiden.nl

These models can describe the absorption, distribution, metabolism, and elimination of not only the parent drug but also its metabolites. nih.gov For instance, a PopPK model for ketamine might include compartments for ketamine, norketamine, and hydroxynorketamine, with parameters describing the rate of metabolism from one compound to the next. nih.gov The accurate data for dehydro norketamine, obtained using this compound as an internal standard, can be used to refine the elimination pathways in these models, leading to a more accurate representation of the drug's behavior in the body. universiteitleiden.nl These comprehensive models are invaluable for predicting drug concentrations under different scenarios and for informing the design of future studies.

Mechanistic Investigations of Receptor Interaction and Molecular Activity in Vitro and Preclinical

Exploration of Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor Modulation

Dehydro Norketamine (DHNK), the non-deuterated parent compound of Dehydro Norketamine-d4, has been identified as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor (α7-nAChR). wikipedia.orgnih.gov In vitro studies have demonstrated that (R,S)-dehydronorketamine inhibits acetylcholine-evoked currents in cells expressing the α7-nAChR with a half-maximal inhibitory concentration (IC50) of 55 ± 6 nM. nih.gov This inhibitory effect was found to be voltage-independent, and the compound did not competitively displace selective α7-nAChR ligands, which is characteristic of a negative allosteric modulator. nih.govresearchgate.net

Table 1: Inhibitory Activity of Dehydro Norketamine at Nicotinic Acetylcholine Receptors

| Receptor Subtype | IC50 Value | Type of Modulation |

| α7-nAChR | 55 ± 6 nM nih.gov | Negative Allosteric Modulator wikipedia.orgnih.govresearchgate.net |

| α3β4-nAChR | > 100 μM wikipedia.orgnih.gov | Weak Inhibitor nih.gov |

| α4β2-nAChR | No effect on acetylcholine-evoked currents (preliminary) nih.gov | Inactive nih.gov |

Assessment of N-methyl-D-aspartate (NMDA) Receptor Activity

The interaction of Dehydro Norketamine with the N-methyl-D-aspartate (NMDA) receptor has been characterized, revealing a significantly lower affinity compared to its parent compounds, ketamine and norketamine. nih.govsigmaaldrich.com Radioligand binding assays using [3H]MK-801 have been employed to determine the binding affinities (Ki) of these compounds at the NMDA receptor.

The Ki value for dehydronorketamine at the NMDA receptor was determined to be 3.21 ± 0.3 μM. nih.govsigmaaldrich.com In contrast, ketamine and norketamine exhibit much higher affinities, with Ki values of 0.119 ± 0.01 μM and 0.97 ± 0.1 μM, respectively. nih.govsigmaaldrich.com For the (S)-(+)-enantiomer of DHNK, the calculated Ki value was 38.95 μM, further indicating its weak activity at this receptor. wikipedia.orgnih.gov This suggests that the direct pharmacological effects of dehydronorketamine mediated by the NMDA receptor are limited compared to ketamine and norketamine. ontosight.ai

Table 2: Comparative Binding Affinities (Ki) at the NMDA Receptor

| Compound | Ki Value (μM) |

| Ketamine | 0.119 ± 0.01 nih.govsigmaaldrich.com |

| Norketamine | 0.97 ± 0.1 nih.govsigmaaldrich.com |

| Dehydro Norketamine | 3.21 ± 0.3 nih.govsigmaaldrich.com |

| (S)-(+)-Dehydro Norketamine | 38.95 wikipedia.orgnih.gov |

In Vitro and Preclinical Behavioral Studies

Preclinical behavioral studies have been conducted to investigate the potential antidepressant-like effects of Dehydro Norketamine. The forced swim test in mice, a common model for screening antidepressant activity, has been utilized to compare the effects of ketamine, norketamine, and dehydronorketamine.

In these studies, while ketamine and norketamine demonstrated antidepressant-like effects by reducing immobility time, dehydronorketamine was found to be inactive. wikipedia.orgnih.govsigmaaldrich.com Specifically, dehydronorketamine did not produce any significant effect on immobility at doses up to 50 mg/kg administered intraperitoneally. wikipedia.orgnih.govsigmaaldrich.com In contrast, ketamine and norketamine reduced immobility with minimum effective doses of 10 mg/kg and 50 mg/kg, respectively. nih.govsigmaaldrich.com These findings suggest that, despite its activity at the α7-nAChR, dehydronorketamine does not contribute to the acute antidepressant-like effects observed with ketamine and norketamine in this preclinical model. nih.govsigmaaldrich.com The lack of antidepressant-like activity of dehydronorketamine has been a point of discussion, especially in the context of understanding the complex pharmacology of ketamine and its metabolites. nih.gov

Table 3: Effects of Ketamine and its Metabolites in the Forced Swim Test in Mice

| Compound | Minimum Effective Dose (IP) | Effect on Immobility Time |

| Ketamine | 10 mg/kg nih.govsigmaaldrich.com | Reduced nih.govsigmaaldrich.com |

| Norketamine | 50 mg/kg nih.govsigmaaldrich.com | Reduced nih.govsigmaaldrich.com |

| Dehydro Norketamine | Inactive up to 50 mg/kg wikipedia.orgnih.govsigmaaldrich.com | No effect wikipedia.orgnih.govsigmaaldrich.com |

Forensic and Toxicological Analytical Research Applications

Role in Analytical Assays for Detection in Biological Samples

Dehydro Norketamine-d4 serves a critical function as an internal standard in a variety of analytical assays designed to detect and quantify ketamine and its metabolites in biological samples such as urine, plasma, and breast milk. evitachem.comnih.gov Its primary application is within chromatographic techniques coupled with mass spectrometry, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). caymanchem.comcerilliant.com

The use of a deuterated internal standard like this compound is essential for correcting variations that can occur during sample preparation, extraction, and analysis. researchgate.net Because it is chemically identical to the analyte of interest (dehydronorketamine) but has a different mass due to the presence of deuterium (B1214612) atoms, it co-elutes with the analyte during chromatography but is distinguishable by the mass spectrometer. researchgate.net This allows for highly accurate and precise quantification, which is crucial in forensic investigations and clinical toxicology.

Research has demonstrated the successful application of this compound in the development and validation of sensitive analytical methods for the simultaneous determination of ketamine, norketamine, and dehydronorketamine in various biological matrices. nih.govresearchgate.net For instance, a UPLC-MS/MS method was developed for the quantification of these compounds in human milk, utilizing ketamine-d4 and norketamine-d4 as internal standards. nih.gov Similarly, a GC-MS method for urine analysis used deuterium-labeled internal standards to achieve high sensitivity and reproducibility. researchgate.net

Below is an interactive data table summarizing the application of deuterated standards in analytical assays for ketamine and its metabolites.

| Analytical Technique | Biological Matrix | Internal Standard(s) Used | Analytes Quantified | Key Findings |

| UPLC-MS/MS | Human Milk | Ketamine-d4, Norketamine-d4 | Ketamine, Norketamine, Dehydronorketamine | Developed and validated a highly specific, reproducible, and sensitive method for simultaneous quantification. nih.gov |

| GC-MS | Urine | d4-Ketamine, d4-Norketamine | Ketamine, Norketamine, Dehydronorketamine | Achieved high sensitivity with low limits of detection and quantification. researchgate.net |

| LC-MS/MS | Plasma | Norketamine-d4 | Ketamine, Norketamine | Developed a sensitive method for a pediatric clinical trial. nih.gov |

| LC-MS/MS | Plasma | D4-ketamine, D4-norketamine | (R)- and (S)-ketamine, (R)- and (S)-norketamine | Successfully validated an enantioselective assay. researchgate.net |

Long-Term Detectability in Biological Matrices for Retrospective Analysis

The ability to detect drug use retrospectively is a significant aspect of forensic toxicology. Dehydronorketamine, for which this compound serves as an internal standard, has been shown to have a prolonged detection window in urine compared to ketamine and norketamine. nih.gov This extended detectability makes it a valuable biomarker for identifying past ketamine exposure, even after the parent drug is no longer detectable.

One study on chronic ketamine users found that dehydronorketamine could be detected in urine for up to 96 days. nih.gov This long detection window is crucial for abstinence monitoring and in legal cases where establishing a history of drug use is necessary. The use of sensitive analytical methods, facilitated by internal standards like this compound, allows for the reliable detection of these low concentrations over extended periods.

The following table illustrates the detection windows for ketamine and its metabolites in chronic users.

| Compound | Peak Detection Period (Days) |

| Ketamine | 61 |

| Norketamine | 40 |

| Dehydronorketamine | 96 |

Data from a study on chronic ketamine users with a cutoff concentration of 1.0 ng/mL in urine. nih.gov

Methodological Advancements in Forensic Toxicology

The synthesis and application of this compound have contributed to significant methodological advancements in forensic toxicology. researchgate.net The availability of stable isotope-labeled internal standards has enabled the development of more robust, sensitive, and specific analytical methods for the detection of ketamine and its metabolites. sigmaaldrich.comresearchgate.net

These advancements include:

Improved Accuracy and Precision: By compensating for matrix effects and procedural losses, deuterated standards significantly enhance the quantitative accuracy of analytical results. nih.gov

Lower Limits of Detection (LOD) and Quantification (LOQ): The use of this compound in conjunction with advanced instrumentation like tandem mass spectrometry allows for the detection of trace amounts of dehydronorketamine, which is particularly important for long-term retrospective analysis. researchgate.net

High-Throughput Analysis: The development of rapid and efficient extraction techniques, such as solid-phase extraction, coupled with the reliability afforded by internal standards, facilitates the analysis of a large number of samples in forensic laboratories. nih.gov

Enantioselective Analysis: Methodologies have been developed to separate and quantify the individual enantiomers of ketamine and norketamine, which can be important for understanding the pharmacological and toxicological effects. These methods also rely on deuterated internal standards for accurate quantification. researchgate.net

The table below summarizes key parameters of an advanced analytical method utilizing a deuterated internal standard.

| Method Parameter | Finding |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Internal Standards | d4-Ketamine, d4-Norketamine |

| Linearity (Correlation Coefficient) | 1.000 for Ketamine and Norketamine, 0.999 for Dehydronorketamine |

| Limit of Detection (LOD) | 0.5-1.0 ng/mL |

| Limit of Quantitation (LOQ) | 1.5-3.0 ng/mL |

| Method Recovery | 82.2-93.4% |

Data from a study on the quantitative detection of ketamine and its metabolites in urine. researchgate.net

Future Research Directions and Unexplored Areas

Development of Novel Analytical Probes and Standards

Dehydro Norketamine-d4 is primarily utilized as an internal standard for the precise quantification of dehydronorketamine in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). evitachem.com Its deuteration allows it to be distinguished from the endogenous metabolite, ensuring accuracy in pharmacokinetic and forensic analyses. evitachem.comnih.govnih.gov

Future research should focus on synthesizing and characterizing an expanded library of deuterated standards for other, less-abundant ketamine metabolites. The synthesis of this compound, which can be achieved through a multi-step process involving a Grignard reaction with deuterated precursors, serves as a template for these efforts. evitachem.comresearchgate.net The development of high-purity, rigorously certified reference materials is critical for validating new analytical methods and ensuring inter-laboratory consistency. This will enable researchers to quantify a more comprehensive profile of ketamine metabolites, leading to a more nuanced understanding of its disposition in the body.

| Application of this compound | Analytical Technique | Purpose |

| Pharmacokinetic Studies | LC-MS/MS | To accurately track the concentration of dehydronorketamine over time in biological samples. evitachem.com |

| Forensic Toxicology | GC-MS or LC-MS/MS | To serve as an internal standard for the definitive identification and quantification of dehydronorketamine in forensic cases. evitachem.comcaymanchem.com |

| Clinical Chemistry | UPLC-MS/MS | To ensure the accuracy and reproducibility of assays designed to measure ketamine and its metabolites in patient samples. nih.govtandfonline.com |

Advanced Computational Modeling of Metabolic Pathways

The metabolic fate of ketamine is intricate, involving multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, which mediate its N-demethylation to norketamine. oup.comnih.gov Norketamine is then further metabolized to compounds including dehydronorketamine and various hydroxynorketamines (HNKs). researchgate.netresearchgate.netuniversiteitleiden.nl

While population pharmacokinetic models have been developed to describe the time-course of ketamine and its major metabolites, there is a significant opportunity for more advanced computational modeling. universiteitleiden.nlnih.gov Future models could integrate pharmacogenomic data, accounting for genetic variations in CYP enzymes, to predict inter-individual variability in metabolite formation. By simulating the complex interactions within the metabolic network, these models could offer deeper insights into how specific enzyme profiles influence the ratio of metabolites like dehydronorketamine to hydroxynorketamine, potentially correlating with therapeutic or adverse effects. Such in-silico approaches could help prioritize experimental studies and refine hypotheses about the roles of minor metabolites.

Investigation of Stereoisomeric Metabolism and Activity

Ketamine is a chiral molecule, administered as a racemic mixture of (S)-ketamine and (R)-ketamine or as the pure S-enantiomer, esketamine. oup.comnih.gov Its metabolism is stereoselective, meaning the two enantiomers are processed differently by enzymes, leading to distinct metabolic profiles. nih.govunlp.edu.ar For instance, (S)-norketamine and (R)-norketamine are metabolized onward to their respective dehydronorketamine ((S)-DHNK and (R)-DHNK) and hydroxynorketamine stereoisomers. researchgate.netnih.gov

A significant unexplored area is the distinct biological activity of the individual stereoisomers of dehydronorketamine. Much of the recent focus has been on the antidepressant-like effects of HNK metabolites, particularly (2R,6R)-HNK. nih.gov However, the pharmacological properties of (S)-DHNK and (R)-DHNK remain largely uncharacterized. Future research should involve the stereoselective synthesis of these compounds to enable in-vitro and in-vivo studies. Investigating their affinity for various receptors, including the NMDA receptor, and assessing their potential antidepressant-like effects in behavioral models is a critical next step. nih.gov This line of inquiry could reveal novel therapeutic potential or explain aspects of ketamine's complex pharmacology currently attributed to other metabolites.

| Ketamine Metabolite Stereoisomers | Precursor | Key Metabolic Enzyme (example) |

| (S)-Norketamine | (S)-Ketamine | CYP2B6, CYP3A4 nih.gov |

| (R)-Norketamine | (R)-Ketamine | CYP2B6, CYP3A4 nih.gov |

| (S)-Dehydronorketamine | (S)-Norketamine | Not fully elucidated researchgate.net |

| (R)-Dehydronorketamine | (R)-Norketamine | Not fully elucidated researchgate.net |

| (2S,6S)-Hydroxynorketamine | (S)-Norketamine | CYP2A6 nih.gov |

| (2R,6R)-Hydroxynorketamine | (R)-Norketamine | CYP2A6 nih.gov |

Expanding Preclinical Research Models for Metabolic Characterization

Preclinical animal models have been instrumental in identifying ketamine's metabolic pathways and the potential activity of its metabolites. unimib.itnih.gov However, species differences in drug metabolism can limit the direct translation of these findings to humans.

The future of metabolic characterization lies in the development and application of more sophisticated preclinical models that better mimic human physiology. This includes the use of humanized liver microsomes and hepatocytes, which express human CYP enzymes, to provide a more accurate in-vitro picture of metabolite formation. Furthermore, emerging technologies such as organ-on-a-chip systems, which can model the interaction between different organs, could offer a dynamic and more holistic view of ketamine's metabolism and disposition. Expanding research to include these advanced models will be crucial for clarifying the human-specific pathways leading to the formation of Dehydro Norketamine and for accurately predicting the metabolic profiles in diverse patient populations. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How is Dehydro Norketamine-d4 identified and quantified in biological matrices during pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Chromatography : Reverse-phase C18 column, mobile phase (e.g., acetonitrile/ammonium formate buffer).

- Ionization : Electrospray ionization (ESI) in positive mode.

- Quantification : Deuterated internal standards (e.g., d4-labeled analogs) correct for matrix effects.

- Validation : Follow FDA/EMA guidelines for linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. What are the primary metabolic pathways of this compound, and how do they influence experimental design in neuropharmacology?

- Answer : this compound is a metabolite of ketamine, generated via hepatic cytochrome P450 (CYP) isoforms (e.g., CYP2B6, CYP3A4). Key considerations:

- In vitro models : Use human liver microsomes or hepatocytes to map metabolic stability.

- In vivo studies : Monitor plasma and cerebrospinal fluid (CSF) for parent compound and metabolites.

- Enzyme inhibition/induction : Co-administer CYP inhibitors (e.g., ketoconazole) to assess metabolic dependencies .

Advanced Research Questions

Q. How can researchers design experiments to assess the stereoselective metabolism of this compound and its impact on pharmacological activity?

- Answer :

- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with polar organic mobile phases.

- Activity assays : Compare enantiomers in NMDA receptor binding assays (IC50 values) and rodent behavioral models (e.g., forced swim test for antidepressant effects).

- Data interpretation : Apply multivariate analysis to correlate stereoselective metabolism with pharmacokinetic-pharmacodynamic (PK-PD) outcomes .

Q. What methodologies resolve contradictions in reported neuroprotective vs. neurotoxic effects of this compound metabolites?

- Answer :

- Dose-response profiling : Test metabolite concentrations (1–100 µM) in primary neuronal cultures with glutamate-induced excitotoxicity.

- Mechanistic studies : Use siRNA knockdown of BDNF or mTOR pathways to isolate neuroprotective mechanisms.

- Meta-analysis : Aggregate data from preclinical studies (e.g., rodent, primate) to identify species-specific disparities .

Q. How should researchers optimize sample preparation to minimize matrix interference in this compound quantification?

- Answer :

- Protein precipitation : Acetonitrile/methanol (4:1) removes >95% of plasma proteins.

- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) for acidic/neutral metabolites.

- Matrix effect mitigation : Dilute samples 1:5 with mobile phase and validate with post-column infusion experiments .

Data Analysis and Validation

Q. What statistical approaches address batch-to-batch variability in this compound synthesis for reference standard production?

- Answer :

- Quality control (QC) : Implement ANOVA for purity comparisons across batches (e.g., 99.0±0.5% by HPLC-UV).

- Stability testing : Accelerated degradation studies (40°C/75% RH) with Arrhenius modeling to predict shelf life.

- Traceability : Cross-validate against pharmacopeial standards (e.g., USP) using quantitative NMR (qNMR) .

Q. How can researchers differentiate artifact formation from genuine metabolites in this compound stability studies?

- Answer :

- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions.

- High-resolution MS (HRMS) : Use Orbitrap or Q-TOF systems to assign exact masses to degradation products.

- Stability-indicating assays : Validate methods to ensure baseline separation of parent compound and artifacts .

Experimental Design and Ethical Considerations

Q. What are the best practices for integrating this compound into translational studies bridging rodent and human models?

- Answer :

- Dosing equivalence : Calculate allometric scaling factors (e.g., body surface area) for cross-species extrapolation.

- Biomarker panels : Measure plasma BDNF, IL-6, and mTOR pathway markers to align preclinical/clinical endpoints.

- Ethical compliance : Adhere to IACUC and IRB protocols for in vivo studies, emphasizing 3R principles (Reduction, Replacement, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.